An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol (CAS 160241-65-6)
An In-Depth Technical Guide to 2-(2-Methylthiazol-4-yl)phenol (CAS 160241-65-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Methylthiazol-4-yl)phenol, CAS 160241-65-6, a heterocyclic compound incorporating both a phenol and a methylthiazole moiety. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert-driven insights based on established chemical principles and data from analogous structures. The guide covers potential synthetic routes, predicted physicochemical and spectroscopic properties, potential applications in drug discovery and materials science, and essential safety and handling protocols. This paper aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this and related molecules.
Introduction and Molecular Overview
2-(2-Methylthiazol-4-yl)phenol is a bifunctional organic molecule featuring a phenol ring substituted at the ortho position with a 2-methyl-1,3-thiazole ring. The thiazole ring is a common scaffold in medicinal chemistry, found in numerous approved drugs and bioactive compounds, prized for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The phenolic group is also a critical pharmacophore, known for its antioxidant properties and its ability to participate in hydrogen bonding, a key interaction in biological systems.[4][5] The unique combination of these two functional groups in a single molecule suggests a rich potential for novel biological activity and material science applications.
The structural arrangement, with the thiazole ring positioned ortho to the hydroxyl group, allows for potential intramolecular hydrogen bonding between the phenolic proton and the thiazole nitrogen atom. This interaction can significantly influence the compound's conformation, acidity, and reactivity.
Below is a summary of the fundamental molecular properties of 2-(2-Methylthiazol-4-yl)phenol.
| Property | Value | Source |
| CAS Number | 160241-65-6 | [6][7][8][9][10][11] |
| Molecular Formula | C₁₀H₉NOS | [8][9][12] |
| Molecular Weight | 191.25 g/mol | [8][9][10][12] |
| Synonyms | 2-(2-methyl-1,3-thiazol-4-yl)phenol | [10][12] |
| Physical Form | Solid (Predicted) | [10][12] |
| Purity (Typical) | ≥97% | [10][12] |
Proposed Synthesis Pathway: The Hantzsch Thiazole Synthesis
For the synthesis of the target molecule, the key precursors would be 2-bromo-1-(2-hydroxyphenyl)ethan-1-one and thioacetamide . The reaction proceeds via an initial nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Diagram: Proposed Hantzsch Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-(2-Methylthiazol-4-yl)phenol.
Detailed Experimental Protocol (Theoretical)
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-1-(2-hydroxyphenyl)ethan-1-one (1.0 eq) and thioacetamide (1.1 eq).
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol, to dissolve the reactants.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation energy for both the initial S-alkylation and the subsequent cyclization/dehydration steps, while ethanol is an effective solvent for both reactants.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold water or a dilute sodium bicarbonate solution to neutralize the hydrobromic acid byproduct and precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 2-(2-Methylthiazol-4-yl)phenol.
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Self-Validating System: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS). A sharp melting point and clean spectra corresponding to the expected structure would validate the success of the synthesis and purification.
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Predicted Physicochemical and Spectroscopic Profile
In the absence of direct experimental data, the properties of 2-(2-Methylthiazol-4-yl)phenol can be predicted based on its structure and data from analogous compounds.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid with a melting point likely in the range of 100-150 °C | Aromatic, polar structure with potential for hydrogen bonding suggests a crystalline solid. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, Acetone); sparingly soluble in water. | The phenol and thiazole groups impart polarity, while the overall structure retains significant organic character. |
| Acidity (pKa) | The phenolic proton is expected to be weakly acidic, with a pKa likely around 9-10. | The electron-withdrawing nature of the thiazole ring may slightly increase the acidity compared to phenol itself (pKa ~10). |
Spectroscopic Analysis (Predicted)
Spectroscopic analysis is essential for structural confirmation. The expected features are as follows:
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¹H NMR Spectroscopy:
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Phenolic -OH: A broad singlet, likely in the range of δ 9-11 ppm, which may be exchangeable with D₂O. Its downfield shift could be influenced by intramolecular hydrogen bonding.
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Aromatic Protons (Phenol Ring): A complex multiplet pattern between δ 6.8-7.8 ppm, corresponding to the four protons on the disubstituted benzene ring.
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Thiazole Proton (H5): A sharp singlet expected around δ 7.0-7.5 ppm.
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Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.5-2.8 ppm, corresponding to the three protons of the methyl group on the thiazole ring. For comparison, the methyl protons in a similar compound, 2-(2-Amino-5-methylthiazol-4-yl)phenol, appear at δ 2.48 ppm.[14]
-
-
¹³C NMR Spectroscopy:
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Thiazole Carbons: C2 (bearing the methyl group) ~165-170 ppm, C4 (attached to the phenol) ~145-150 ppm, C5 ~115-120 ppm.
-
Phenolic Carbons: C-OH ~150-155 ppm, other aromatic carbons between ~115-135 ppm.
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Methyl Carbon: ~18-22 ppm.
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-
Infrared (IR) Spectroscopy:
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O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=N and C=C Stretch: Characteristic absorptions in the 1500-1650 cm⁻¹ region from the thiazole and phenol rings.
-
C-S Stretch: Weaker bands in the fingerprint region, typically around 600-800 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 191.25.
-
Common fragmentation patterns would likely involve the loss of CO, HCN, or cleavage of the bond between the two rings.
-
Potential Applications and Biological Activity
The thiazole nucleus is a cornerstone in drug development, and phenolic compounds are well-known antioxidants.[5][15] The combination of these two pharmacophores in 2-(2-Methylthiazol-4-yl)phenol suggests several promising avenues for research.
-
Anticancer Research: Many thiazole derivatives exhibit potent antiproliferative activity by targeting various cellular pathways.[3][16][17] The phenolic group can contribute to this activity through its antioxidant or pro-oxidant effects, depending on the cellular environment.
-
Antimicrobial Agents: The thiazole ring is a key component of many antibacterial and antifungal drugs.[15][18] This compound could be screened for activity against a panel of pathogenic bacteria and fungi.
-
Antioxidant and Neuroprotective Agents: Phenolic compounds are excellent radical scavengers.[15][19] This molecule could be investigated for its ability to mitigate oxidative stress, which is implicated in neurodegenerative diseases.[19]
-
Materials Science: Heterocyclic compounds with extended π-systems can have interesting optoelectronic properties.[20][21][22] This molecule could be explored as a building block for organic semiconductors or fluorescent probes.
Safety, Handling, and Storage
While a specific, detailed Material Safety Data Sheet (MSDS) for 2-(2-Methylthiazol-4-yl)phenol is not widely available, hazard information can be inferred from supplier data and the properties of its constituent moieties.
-
Hazard Classification (from supplier data):
Handling Protocols:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[23]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[23]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[24]
-
Wash hands thoroughly after handling.
Storage Requirements:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Commercial suppliers recommend storing at room temperature, sealed in a dry environment.[10][12]
Conclusion
2-(2-Methylthiazol-4-yl)phenol (CAS 160241-65-6) is a compound of significant interest due to its hybrid structure, combining the pharmacologically privileged thiazole ring with a reactive phenol moiety. Although detailed experimental characterization is sparse in the current literature, this guide provides a robust theoretical framework for its synthesis, properties, and potential applications. The proposed Hantzsch synthesis offers a reliable route for its preparation, and its predicted spectroscopic signature provides a clear path for structural verification. The potential for this molecule in medicinal chemistry and materials science is considerable, warranting further investigation by the scientific community. This document serves as a starting point for researchers aiming to unlock the potential of this intriguing molecule.
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